molecular formula C9H13N B105316 2,3,4,5-Tetramethylpyridine CAS No. 18441-60-6

2,3,4,5-Tetramethylpyridine

Cat. No. B105316
CAS RN: 18441-60-6
M. Wt: 135.21 g/mol
InChI Key: BKCIQPUIDHPJSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,4,5-Tetramethylpyridine (TMP) is a heterocyclic organic compound that belongs to the pyridine family. It is a colorless liquid with a strong, unpleasant odor and is widely used in various chemical and industrial applications. In

Mechanism Of Action

The mechanism of action of 2,3,4,5-Tetramethylpyridine is not well understood. It is believed to act as a Lewis base and coordinate with metal ions, which can then catalyze various reactions. 2,3,4,5-Tetramethylpyridine can also act as a proton acceptor and participate in acid-base reactions.

Biochemical And Physiological Effects

2,3,4,5-Tetramethylpyridine has been shown to have antiviral, antifungal, and antibacterial properties. It has been used in the synthesis of various pharmaceuticals, including antihistamines, antipsychotics, and antidepressants. 2,3,4,5-Tetramethylpyridine has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages And Limitations For Lab Experiments

2,3,4,5-Tetramethylpyridine is a versatile reagent that can be used in a wide range of chemical reactions. It is also relatively inexpensive and readily available. However, 2,3,4,5-Tetramethylpyridine has a strong, unpleasant odor and can be toxic if ingested or inhaled. It should be handled with care and used in a well-ventilated area.

Future Directions

There are several future directions for research on 2,3,4,5-Tetramethylpyridine. One area of interest is the development of new synthetic methods for 2,3,4,5-Tetramethylpyridine and its derivatives. Another area of interest is the investigation of 2,3,4,5-Tetramethylpyridine's potential as a therapeutic agent for various diseases. Additionally, research could be conducted on the environmental impact of 2,3,4,5-Tetramethylpyridine and its byproducts.
Conclusion:
In conclusion, 2,3,4,5-Tetramethylpyridine is a versatile compound that has many applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 2,3,4,5-Tetramethylpyridine could lead to the development of new compounds and therapeutic agents that could benefit society.

Synthesis Methods

2,3,4,5-Tetramethylpyridine can be synthesized by reacting formaldehyde with acetaldehyde and ammonia in the presence of a catalyst such as p-toluenesulfonic acid. The reaction yields 2,3,4,5-Tetramethylpyridine as a byproduct, which is then purified by distillation.

Scientific Research Applications

2,3,4,5-Tetramethylpyridine is widely used in scientific research as a solvent, catalyst, and reagent. It is used in the synthesis of various compounds such as pharmaceuticals, agrochemicals, and fragrances. 2,3,4,5-Tetramethylpyridine is also used as a reactant in the production of polymers, resins, and coatings.

properties

CAS RN

18441-60-6

Product Name

2,3,4,5-Tetramethylpyridine

Molecular Formula

C9H13N

Molecular Weight

135.21 g/mol

IUPAC Name

2,3,4,5-tetramethylpyridine

InChI

InChI=1S/C9H13N/c1-6-5-10-9(4)8(3)7(6)2/h5H,1-4H3

InChI Key

BKCIQPUIDHPJSI-UHFFFAOYSA-N

SMILES

CC1=CN=C(C(=C1C)C)C

Canonical SMILES

CC1=CN=C(C(=C1C)C)C

Other CAS RN

18441-60-6

Origin of Product

United States

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